molecular formula C20H18N2O2 B2846609 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate CAS No. 127999-70-6

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate

Cat. No.: B2846609
CAS No.: 127999-70-6
M. Wt: 318.376
InChI Key: PTJGIZYCSHDGIP-UHFFFAOYSA-N
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Description

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate is an organic compound with the molecular formula C20H16N2O2 It is characterized by the presence of cyano groups and phenyl rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then subjected to esterification with methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate involves its interaction with specific molecular targets. The cyano groups and phenyl rings can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-5-(4-cyanophenyl)-5-phenylpentanoate
  • Methyl 5-cyano-5-(3-cyanophenyl)-5-phenylpentanoate
  • Ethyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate

Uniqueness

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate is unique due to the specific positioning of the cyano groups and phenyl rings, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGIZYCSHDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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